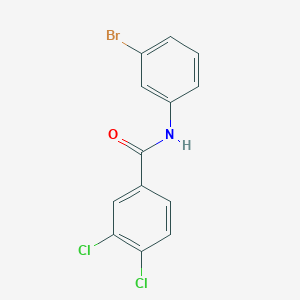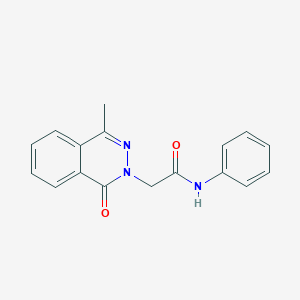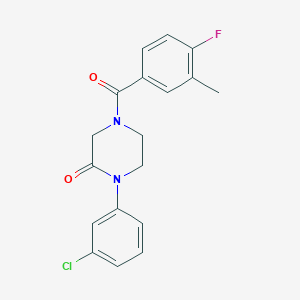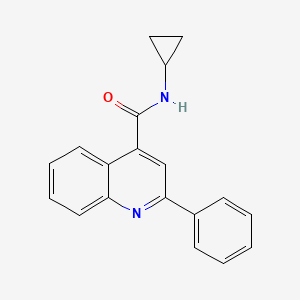![molecular formula C17H20N4O B5564147 N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B5564147.png)
N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazoloquinolines are a class of nitrogen-containing heterocycles that are composed of a pyrazole and quinoline fragment . They have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .
Synthesis Analysis
The synthesis of pyrazoloquinolines involves various methods, including Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . A new pathway for the synthesis of pyrazoloquinolines involves the fusion of pyranopyrazole containing cyano and amino groups with aniline .Molecular Structure Analysis
The parent structure of pyrazoloquinolines can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .Chemical Reactions Analysis
The synthesis of pyrazoloquinolines involves a sequential opening/closing cascade reaction . The use of amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol has been evaluated .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazoloquinolines can be influenced by the number and type of substituents on the parent structure .Scientific Research Applications
Pharmacology
Pyrazoloquinoline derivatives have been explored for their potential pharmacological applications. They have shown promise as inhibitors for certain protein kinases, which are enzymes that play a crucial role in the regulation of cellular processes . The structural analogs of this class, such as pyrazolo[4,3-b]pyridines, have been investigated for the development of drugs for treating a range of diseases, including central nervous system disorders, viral infections, inflammation, tumors, cardiovascular diseases, and bacterial infections .
Fluorescent Sensors
The photophysical properties of pyrazoloquinoline compounds make them suitable candidates for fluorescent sensors. These sensors can be used to detect and measure environmental pollutants, biological substances, and chemical analytes with high sensitivity and selectivity .
Organic Synthesis
In organic chemistry, pyrazoloquinoline derivatives serve as valuable intermediates in the synthesis of complex molecules. Their reactivity allows for the construction of diverse heterocyclic structures, which are foundational in the development of pharmaceuticals and agrochemicals .
Material Science
Due to their electronic properties, these compounds are being researched for their potential use in material science, particularly in the creation of organic semiconductors and conductive materials. Their ability to transport charge makes them interesting for applications in electronic devices .
Biological Probes
The biological activity of pyrazoloquinoline derivatives has led to their use as probes to study biological pathways and processes. They can help in understanding the interaction between drugs and their targets at the molecular level .
Chemical Research Tools
Sigma-Aldrich provides this compound to researchers as part of a collection of rare and unique chemicals, indicating its use as a specialized tool in chemical research. While Sigma-Aldrich does not collect analytical data for this product, it is available for early discovery researchers to explore its properties and potential applications .
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-b]quinolines, have been studied and found to have inhibitory activity against certain enzymes
Mode of Action
Related compounds have been shown to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific target of the compound.
Biochemical Pathways
Related compounds have been shown to affect various cellular processes, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Related compounds have been shown to have significant inhibitory activity, suggesting that this compound may also have potent effects at the molecular and cellular levels .
Future Directions
properties
IUPAC Name |
N-(1,8-dimethylpyrazolo[3,4-b]quinolin-3-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-4-5-9-14(22)18-16-13-10-12-8-6-7-11(2)15(12)19-17(13)21(3)20-16/h6-8,10H,4-5,9H2,1-3H3,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMIJTSFKLLFHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN(C2=NC3=C(C=CC=C3C=C12)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3Z)-1,8-dimethyl-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]pentanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B5564071.png)


![N-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-2-(7-fluoro-2-methyl-1H-indol-3-yl)acetamide](/img/structure/B5564101.png)
![5-(2-chlorophenyl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-2-furamide](/img/structure/B5564107.png)


![N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N,3,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B5564122.png)
![3,4-dimethoxy-2-[(3-methyl-3-phenylpiperidin-1-yl)methyl]pyridine](/img/structure/B5564127.png)

![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-(1-naphthyl)acetohydrazide](/img/structure/B5564140.png)
![6-{[4-(2-methylphenyl)-1,4-diazepan-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5564141.png)
![2-cyano-5-(2-furyl)-N-[3-(trifluoromethyl)phenyl]-2,4-pentadienamide](/img/structure/B5564167.png)
